molecular formula C9H11NO2 B1595505 Isopropyl nicotinate CAS No. 553-60-6

Isopropyl nicotinate

Cat. No.: B1595505
CAS No.: 553-60-6
M. Wt: 165.19 g/mol
InChI Key: VSRSQDMWBSKNSF-UHFFFAOYSA-N
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Description

It is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound is known for its use in various pharmaceutical and cosmetic applications due to its vasodilatory properties.

Biochemical Analysis

Biochemical Properties

Isopropyl nicotinate plays a significant role in biochemical reactions, particularly in enhancing blood flow and promoting microcirculation. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to affect the metabolism of lipids and carbohydrates, similar to nicotinic acid. The compound’s vasodilating properties are attributed to its ability to interact with endothelial cells, leading to the release of nitric oxide, which relaxes blood vessels.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by enhancing blood flow, which can improve nutrient and oxygen delivery to cells. This compound also impacts cell signaling pathways, particularly those involved in vasodilation and inflammation. Additionally, this compound can affect gene expression related to lipid metabolism and cellular respiration.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with endothelial cells, leading to the release of nitric oxide. This interaction results in the relaxation of blood vessels and increased blood flow. This compound also inhibits the enzyme diacylglycerol acyltransferase 2 (DGAT2), which is responsible for triglyceride synthesis . This inhibition reduces triglyceride levels and promotes lipid metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that this compound maintains its vasodilating properties over extended periods, although its potency may diminish with prolonged exposure . In vitro and in vivo studies have demonstrated sustained effects on cellular function, particularly in enhancing blood flow and reducing inflammation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively enhances blood flow and reduces inflammation without significant adverse effects . At high doses, this compound can cause toxicity and adverse effects, such as skin irritation and systemic vasodilation . Threshold effects have been observed, with optimal dosages providing maximum benefits without toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid and carbohydrate metabolism. It interacts with enzymes such as nicotinate-nucleotide pyrophosphorylase and nicotinamide-nucleotide adenylyltransferase, which are crucial for NAD biosynthesis . These interactions influence metabolic flux and metabolite levels, promoting efficient energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring its effective distribution to target tissues .

Subcellular Localization

This compound is localized in specific subcellular compartments, including the cytoplasm and cell membrane. Its activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments . These modifications ensure that this compound exerts its effects precisely where needed, enhancing its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl nicotinate can be synthesized through the esterification of nicotinic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: Isopropyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Isopropyl nicotinate can be compared with other esters of nicotinic acid, such as:

Uniqueness: this compound is unique in its specific ester structure, which provides distinct physicochemical properties and applications, particularly in transdermal drug delivery and topical formulations.

Properties

IUPAC Name

propan-2-yl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11NO2/c1-7(2)12-9(11)8-4-3-5-10-6-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRSQDMWBSKNSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060285
Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

553-60-6
Record name Isopropyl nicotinate
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Record name Isopropyl nicotinate
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Record name Isopropyl nicotinate
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Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
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Record name 3-Pyridinecarboxylic acid, 1-methylethyl ester
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Record name Isopropyl nicotinate
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Record name ISOPROPYL NICOTINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the lipophilicity of isopropyl nicotinate and how does it compare to other nicotinic acid derivatives?

A1: this compound demonstrates significant lipophilicity, a property influencing its interactions with biological systems. Studies employing reversed-phase thin-layer chromatography (RP-TLC) have enabled the determination of its lipophilicity relative to other nicotinic acid derivatives. Research suggests that the lipophilicity of nicotinic acid derivatives decreases in the following order: hexyl nicotinate > butyl nicotinate ≈ benzyl nicotinate > This compound > ethyl nicotinate > methyl nicotinate > N-methylnicotinamide > nicotinamide > nicotinic acid [, ]. This order highlights the impact of the ester chain length on the overall lipophilicity of these compounds.

Q2: How does the pH of the mobile phase affect the determination of this compound's lipophilicity using RP-TLC?

A2: Research indicates that the pH of the mobile phase in RP-TLC plays a crucial role in accurately determining the lipophilicity of this compound. Studies using methanol-water mobile phases with varying pH levels (2.53, 5.88, 8.11) on RP-2 plates revealed that the chromatographic parameter RMW, representing lipophilicity, showed the strongest correlation with experimentally determined partition coefficients (logPexp) when the mobile phase had a pH of 5.88 []. This suggests that the ionization state of this compound, influenced by pH, significantly impacts its interaction with the stationary phase and consequently affects its retention behavior.

Q3: Can you elaborate on the stability of this compound under heating conditions on silica gel compared to other nicotinic acid derivatives?

A3: this compound exhibits notable stability when subjected to heat on silica gel. Research using normal-phase thin-layer chromatography (NP-TLC) demonstrated that heating nicotinic acid and its esters on silica gel at 120°C for durations ranging from 1 to 7 hours resulted in the degradation of these compounds []. Among the esters tested, this compound, along with hexyl nicotinate, displayed the highest stability. This finding underscores the potential suitability of this compound for applications involving thermal stress, particularly in comparison to other nicotinic acid esters like ethyl nicotinate and methyl nicotinate, which were found to be less stable.

Q4: Has the crystal structure of this compound been characterized, and if so, what insights does it provide?

A4: While the provided research does not directly delve into the crystal structure of this compound itself, it does shed light on the structural characteristics of a related complex. The study characterized dimethylthallium (III) complexes with various 2-mercaptinicotinic acid esters, including 2-mercapto-isopropyl-nicotinate []. Although this complex involves a sulfur-containing derivative, it offers valuable information about the coordination behavior of the this compound moiety. In this complex, the this compound derivative acts as a ligand, coordinating to the dimethylthallium (III) unit through the nitrogen and sulfur atoms of the 2-mercaptinicotinic acid portion. This coordination results in a distorted octahedral geometry around the thallium atom.

Q5: What analytical techniques have been employed to investigate this compound and its properties?

A5: Numerous analytical techniques have been utilized to study this compound. Thin-layer chromatography (TLC), specifically NP-TLC and RP-HPTLC, has been instrumental in assessing the separation behavior and lipophilicity of this compound and related compounds [, , , ]. Densitometry, coupled with TLC, has enabled the quantification of these compounds and the evaluation of their stability under specific conditions [, ]. Additionally, spectroscopic methods, such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, have been employed to characterize the structural features of this compound derivatives, particularly in the context of metal complexes []. These analytical techniques provide a comprehensive understanding of the properties and behavior of this compound.

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